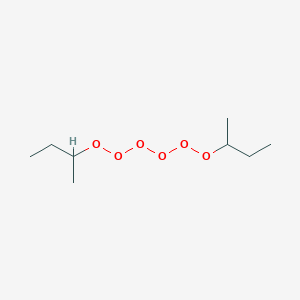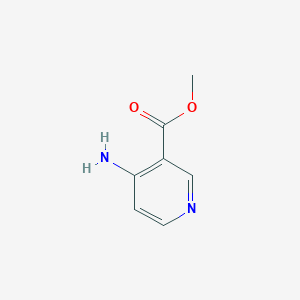
Trietilbromogermano
Descripción general
Descripción
Triethylbromogermane (TEBG) is an organobromine compound and a derivative of germane (GeH4). TEBG is a colorless, volatile liquid with a sharp, pungent odor. It is insoluble in water, but soluble in most organic solvents. TEBG is a highly reactive compound and is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a solvent in the production of silicone-based materials. TEBG is also used in a variety of biomedical applications, including as a reagent for the synthesis of drugs and as a reactant in the production of biopolymers materials.
Aplicaciones Científicas De Investigación
Generación Modular de Poliarenos
Trietilbromogermano se utiliza en la generación modular de poliarenos (yodados) . Este proceso implica el uso de bloques de construcción que contienen organogermano como funcionalidad ortogonal clave y un evento de desenmascaramiento electrofílico . Este enfoque es una estrategia de acoplamiento modular complementaria a la estrategia de acoplamiento de Suzuki ampliamente empleada de precursores que contienen boro .
Grupo de Enmascaramiento Ortogonal
En la síntesis modular de poliarenos, this compound se utiliza como un grupo de enmascaramiento ortogonal . Esto permite tiempos de reacción significativamente más cortos para los pasos de acoplamiento iterativos y/o para cerrar brechas en el espacio de compuestos accesible .
Síntesis de Compuestos Yodados
This compound permite un acceso directo a los compuestos yodados . Esto es particularmente útil en la síntesis de productos farmacéuticos, materiales y agroquímicos .
Construcción Acelerada de Poliarenos Diversamente Sustituidos
This compound se utiliza en el diseño de métodos sintéticos que permiten una construcción acelerada de poliarenos diversamente sustituidos a través de síntesis modulares a partir de bloques de construcción predefinidos . Este enfoque ofrece la oportunidad de alcanzar la diversidad molecular más rápido y, en consecuencia, aumenta la probabilidad de descubrimiento de nuevos fármacos, materiales y agroquímicos .
Automatización de la Síntesis Química
This compound se utiliza en la automatización de la síntesis química
Mecanismo De Acción
Target of Action
Triethylbromogermane, also known as Bromotriethylgermane, is an organogermanium compound. It’s known that organogermanium compounds can interact with a variety of biological molecules due to their unique chemical properties .
Mode of Action
A study suggests that a radical chain mechanism is proposed for the reaction of triethylgermane with dialkylmercury compounds . This suggests that Triethylbromogermane might interact with its targets through a radical chain mechanism, leading to changes in the targets’ function or structure .
Biochemical Pathways
Organogermanium compounds are known to participate in various chemical reactions, suggesting that they could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
Like other organogermanium compounds, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the route of administration, and the physiological condition of the individual .
Result of Action
Given its potential radical chain mechanism of action, it’s plausible that it could induce changes in the function or structure of its targets, leading to downstream effects on cellular processes .
Action Environment
The action, efficacy, and stability of Triethylbromogermane are likely influenced by various environmental factors. For instance, its reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemical species . Furthermore, its efficacy could be influenced by the physiological condition of the individual, including factors such as the individual’s metabolic state and the presence of other biochemical molecules .
Propiedades
IUPAC Name |
bromo(triethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPRJFGNCDPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346317 | |
| Record name | Triethylbromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-10-3 | |
| Record name | Bromotriethylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylbromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Based on the reactivity of Triethylgermyllithium with multiple bonds [, ], can we expect Triethylbromogermane to participate in similar reactions? If so, what modifications might be necessary?
A1: While both compounds contain the Triethylgermyl group (Et3Ge-), their reactivity differs significantly. Triethylgermyllithium, with its highly polarized Ge-Li bond, acts as a strong nucleophile, readily adding across multiple bonds [, ]. In contrast, Triethylbromogermane possesses a Ge-Br bond, which is less polarized and less reactive towards nucleophilic additions.
Q2: Considering the potential applications of Triethylgermyllithium in synthesizing organogermanium compounds [, ], could Triethylbromogermane serve as a precursor for accessing similar or novel structures?
A2: Absolutely. Triethylbromogermane, with its reactive Ge-Br bond, presents a versatile precursor for synthesizing various organogermanium compounds. While Triethylgermyllithium excels in direct additions to multiple bonds [, ], Triethylbromogermane opens avenues for other valuable transformations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



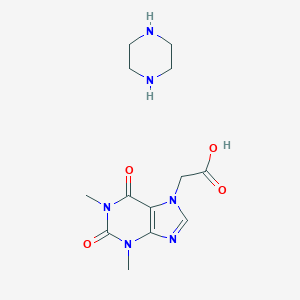
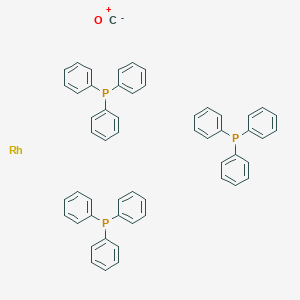
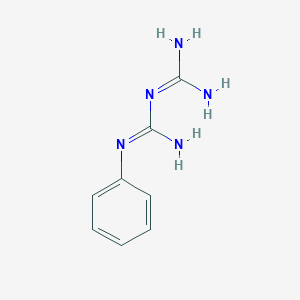
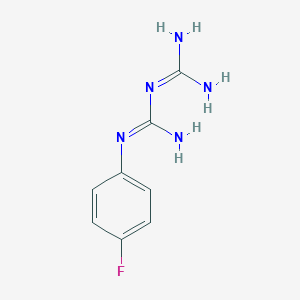
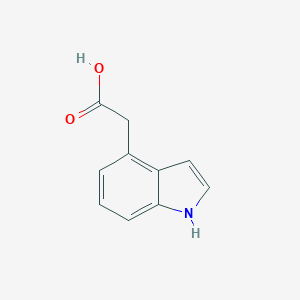
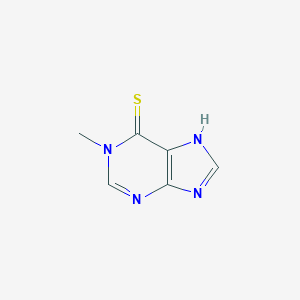
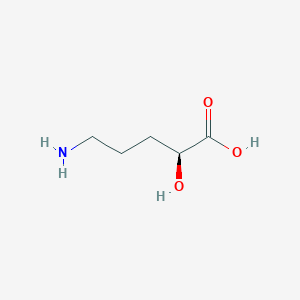
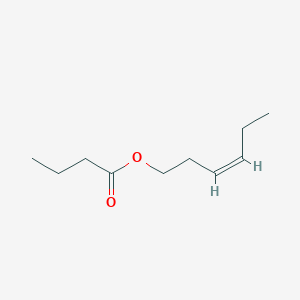
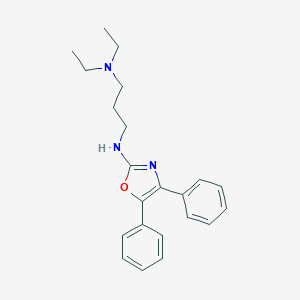
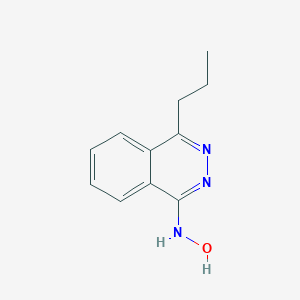
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
